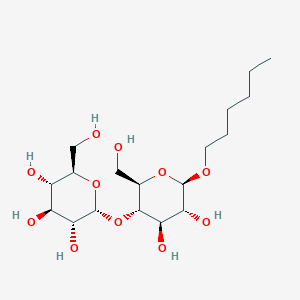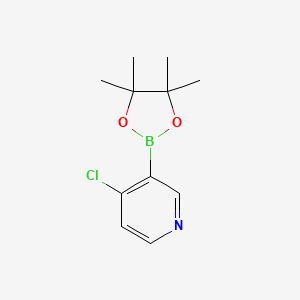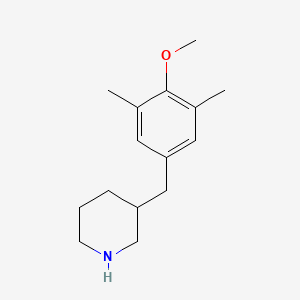
Hexyl b-D-maltopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl b-D-maltopyranoside is a glycoside with maltose as the glycone (sugar) functional group . It is extensively employed in the domains of drug formulation and experimental investigations . It demonstrates extraordinary potential in augmenting the solubility and durability of myriad pharmaceutical agents .
Synthesis Analysis
The synthesis of this compound involves direct b-glucosidation between 1,6-octanediol and D-glucose using the immobilized b-glucosidase . This process yields a mono-b-glucoside, which is then converted into the n-hexyl b-D-glucopyranoside by means of a chemoenzymatic method .Molecular Structure Analysis
The molecular formula of this compound is C18H34O11 . It is an alkyl maltoside, which contains hydrophobic alkyl chains .Chemical Reactions Analysis
Hexyl glucosides and hexyl maltosides scavenge reactive species and protect tryptophan residues from light-induced oxidation in a concentration-dependent manner . As a result of the scavenging process, hydrogen peroxide is formed, especially at high (millimolar) concentrations of the alkyl glycoside surfactants .Physical And Chemical Properties Analysis
The molecular weight of this compound is 426.46 . It is a biochemical for proteomics research .Scientific Research Applications
Synthesis and Chemical Properties
Hexyl β-D-maltopyranoside is involved in the synthesis of complex molecules. For instance, hex-2-enopyranosides with a malonate-type C-glycosidic bond and a free hydroxy group at C-4′ can undergo a ring contraction under specific conditions, resulting in the formation of either 2,5-dialkyl-2,5-dihydrofurans or 2-alkylfuro[3,2-b]furans, depending on the substitution pattern of the glycosides. This chemical behavior opens up pathways for various synthetic applications, including the preparation of complex molecules (Tenaglia & Le Brazidec, 1996).
Antioxidant and Cytotoxic Activities
Hexyl β-D-maltopyranoside is also potentially linked to studies investigating antioxidant and cytotoxic activities in various extracts. For instance, Bougainvillea x buttiana extracts, studied for their antioxidant and cytotoxic activities, used different solvents for extraction, including hexane. While hexyl β-D-maltopyranoside is not directly mentioned, its structural similarity to solvents used in such studies suggests potential relevance in the extraction and analysis of bioactive compounds. Such studies highlight the importance of solvent choice in determining the yield and properties of the extracted compounds, paving the way for further research into the specific roles of similar compounds in bioactive compound analysis (Abarca-Vargas, Peña Malacara, & Petricevich, 2016)
Mechanism of Action
Safety and Hazards
Hexyl b-D-maltopyranoside should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Hexyl b-D-maltopyranoside demonstrates extraordinary potential in augmenting the solubility and durability of myriad pharmaceutical agents . It is extensively employed in the domains of drug formulation and experimental investigations , suggesting its potential for future applications in these areas.
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O11/c1-2-3-4-5-6-26-17-15(25)13(23)16(10(8-20)28-17)29-18-14(24)12(22)11(21)9(7-19)27-18/h9-25H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYKGRXIHMMFCB-YMJSIHPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439844 |
Source


|
| Record name | Hexyl b-D-maltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870287-95-9 |
Source


|
| Record name | Hexyl b-D-maltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)





![4-[3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365308.png)
![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)
![4-[9-Fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365311.png)


